CLOXACILLIN SODIUM MONOHYDRATE CLOXACILLIN SODIUM MONOHYDRATE Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Brand Name: Vulcanchem
CAS No.: 7081-44-9
VCID: VC20745470
InChI: InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula: C19H20ClN3NaO6S
Molecular Weight: 476.9 g/mol

CLOXACILLIN SODIUM MONOHYDRATE

CAS No.: 7081-44-9

Cat. No.: VC20745470

Molecular Formula: C19H20ClN3NaO6S

Molecular Weight: 476.9 g/mol

* For research use only. Not for human or veterinary use.

CLOXACILLIN SODIUM MONOHYDRATE - 7081-44-9

CAS No. 7081-44-9
Molecular Formula C19H20ClN3NaO6S
Molecular Weight 476.9 g/mol
IUPAC Name (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1
Standard InChI Key KNNWTOJBVOKDPC-VICXVTCVSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Chemical Structure and Properties

Chemical Identity

Cloxacillin sodium monohydrate is chemically defined as Monosodium 6-[3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxamido]-3,3-dimethyl-7-oxo-4-thia-l-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate . This compound belongs to the isoxazolyl penicillin family, characterized by a chlorinated derivative of oxacillin . The molecular formula is C₁₉H₁₇ClN₃NaO₅S- H₂O with a precise molecular weight of 475.88 g/mol .

Physical and Chemical Properties

The compound appears as a white, odorless, crystalline powder with an intensely bitter taste . Its solubility profile indicates that one part dissolves in 2.5 parts of water, producing a 10% aqueous solution with a pH range of 5 to 7 . Each gram of cloxacillin sodium monohydrate represents 2.1 mEq of sodium, an important consideration when administering to patients with sodium restrictions . The compound's unique chemical structure, particularly the chlorinated phenyl ring in the side chain, contributes to its stability against beta-lactamase enzymes produced by resistant bacteria.

Mechanism of Action

Antimicrobial Activity Profile

Cloxacillin sodium monohydrate exhibits potent bactericidal activity against primarily gram-positive organisms, with particular efficacy against staphylococci that produce β-lactamase enzymes . The compound demonstrates effectiveness against both penicillin-resistant and penicillin-sensitive staphylococci strains, certain streptococci, and pneumococci . This broad spectrum within gram-positive bacteria makes it a valuable therapeutic option for various clinical scenarios.

Molecular Mechanisms

The primary mechanism of action involves inhibition of the final stage of bacterial cell wall synthesis . Specifically, cloxacillin sodium monohydrate binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane . This binding disrupts the cross-linking of peptidoglycan chains necessary for cell wall integrity. The compromised cell wall structure ultimately results in osmotic instability and bacterial cell lysis, which is further mediated by bacterial cell wall autolytic enzymes . This mechanism is particularly effective during the active multiplication stage of bacterial growth when cell wall synthesis is most active .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Cloxacillin sodium monohydrate demonstrates rapid but incomplete absorption from the gastrointestinal tract following oral administration . The bioavailability varies depending on the specific formulation and administration conditions. Pharmacokinetic studies have established important parameters across different dosage forms:

Table 1: Pharmacokinetic Parameters of Cloxacillin Sodium Monohydrate Across Different Formulations

FormulationDosePeak Plasma Concentration (μg/mL)Time to Peak (Tmax, hr)Reference
Capsules500 mg (2 × 250 mg)8.50.88
Reconstituted granules for oral solution500 mg13.30.58
Oral administration to fasting volunteers250 mg4.81.0

The distribution profile of cloxacillin sodium monohydrate enables effective concentrations at infection sites, particularly in tissues where staphylococcal infections commonly occur.

Metabolism and Excretion

After administration, cloxacillin sodium monohydrate undergoes metabolism and is subsequently excreted through the urinary system. Studies have reported mean urinary excretion of approximately 37% following a 500 mg oral dose . Total urinary excretion in healthy volunteers was measured at 62% of an intravenously administered dose of 750 mg (administered as 250 mg/hour for three hours) . These excretion rates indicate moderate renal clearance of the active compound and its metabolites.

Antimicrobial Spectrum and Efficacy

Activity Against Bacterial Strains

The antimicrobial activity of cloxacillin sodium monohydrate has been well-characterized through minimum inhibitory concentration (MIC) studies against various clinically relevant bacterial strains. The data demonstrates potent activity against key gram-positive pathogens:

Table 2: Minimum Inhibitory Concentration (MIC) Values for Cloxacillin Against Selected Bacterial Strains

Bacterial StrainMean MIC (μg/mL)MIC Range (μg/mL)Reference
Streptococcus pneumoniae0.200.10-0.80
Staphylococcus aureus (non-penicillinase producing)0.200.10-1.60
Staphylococcus aureus (penicillinase producing)0.400.10-1.60
Streptococcus pyogenes0.050.02-0.10

These MIC values confirm the compound's excellent activity against both β-lactamase-positive and β-lactamase-negative staphylococci, with particularly strong activity against streptococci.

Resistance Mechanisms

Therapeutic Applications

Clinical Indications

Cloxacillin sodium monohydrate is primarily indicated for the treatment of infections caused by penicillinase-producing staphylococci . Specific clinical scenarios where this compound demonstrates significant utility include:

  • Infections caused by streptococci when associated with sensitive penicillinase-producing staphylococci

  • Treatment of all staphylococcal infections, whether penicillin G-sensitive or resistant (excluding methicillin-resistant strains)

  • Initial empirical treatment of suspected staphylococcal infections pending culture and susceptibility results

The compound is particularly valuable in settings where β-lactamase-producing organisms are prevalent, as it maintains efficacy against these otherwise resistant pathogens.

Dosage Forms and Administration

Multiple pharmaceutical formulations of cloxacillin sodium monohydrate are available to accommodate various clinical scenarios and patient needs:

  • Capsules (250 mg and 500 mg strengths)

  • Granules for oral solution (125 mg/5 mL)

  • Injectable formulations for intravenous administration

Dosing regimens vary based on the infection site, severity, and patient characteristics. Administration considerations include taking oral formulations on an empty stomach to maximize absorption and ensuring appropriate timing intervals to maintain therapeutic concentrations.

Compatibility and Stability

Drug Interactions

Intravenous compatibility studies have yielded important information for clinical practice, particularly when administering cloxacillin sodium monohydrate with other medications. Research has identified 64 intravenous drugs that demonstrate compatibility with cloxacillin via simulated Y-site administration, while 25 drugs were found to be incompatible . Control solutions containing cloxacillin (100 mg/mL) maintained stability during testing, with acceptable particle counts both immediately after mixing and after 4 hours .

Research Developments

Cloxacillin sodium monohydrate continues to be investigated for expanded applications and enhanced formulations. Its established role as an AmpC β-lactamase inhibitor in combination with other β-lactam antibiotics represents an important research direction . Studies by Harris and Ferguson have explored alternative antibiotic therapies for inducible AmpC β-lactamase-producing Gram-negative bacilli, examining options beyond carbapenems, quinolones, and aminoglycosides . These investigations highlight the ongoing relevance of cloxacillin in addressing evolving resistance patterns.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator